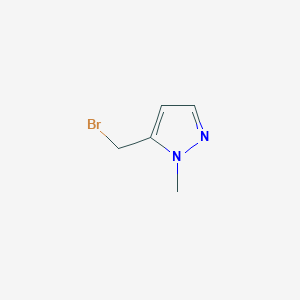

5-(bromomethyl)-1-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles as Pivotal Chemical Scaffolds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of pharmaceuticals and agrochemicals due to its metabolic stability and diverse biological activities. Current time information in Jakarta, ID.orientjchem.org The pyrazole ring can be found at the core of numerous commercially successful products, demonstrating its importance as a "privileged scaffold" in medicinal chemistry. orientjchem.orgnih.gov

The versatility of the pyrazole core allows for the synthesis of a wide array of derivatives with varied pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govmdpi.com This has led to the development of a significant number of pyrazole-containing drugs approved by the FDA. orientjchem.org In the agrochemical sector, pyrazole derivatives are integral to the formulation of herbicides, fungicides, and insecticides, highlighting their economic and societal impact. clockss.orgresearchgate.netmdpi.com The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of a compound's biological activity and physical properties. orientjchem.orgnih.gov

Table 1: Prominent Examples of Commercially Significant Pyrazole Derivatives

| Compound Name | Application Area | Significance |

| Celecoxib | Medicinal (Anti-inflammatory) | A selective COX-2 inhibitor used to treat arthritis pain. |

| Sildenafil | Medicinal (Erectile Dysfunction) | A potent and selective inhibitor of cGMP-specific phosphodiesterase type 5. |

| Fipronil | Agrochemical (Insecticide) | A broad-spectrum insecticide that disrupts the insect central nervous system. |

| Pyroxasulfone | Agrochemical (Herbicide) | An herbicide used for pre-emergence control of grass and broadleaf weeds. mdpi.com |

| Stanozolol | Medicinal (Anabolic Steroid) | A synthetic anabolic steroid derived from testosterone. rsc.org |

Structural Significance of the 5-(bromomethyl)-1-methyl-1H-pyrazole Moiety

The structure of this compound is of particular interest to synthetic chemists due to its specific arrangement of functional groups, which dictates its reactivity. The pyrazole ring itself is aromatic, and the positions of the substituents are crucial. The methyl group at the N1 position prevents tautomerism, which can be a complicating factor in the reactions of unsubstituted pyrazoles. nih.gov This N-alkylation also influences the electronic properties of the ring. researchgate.net

The key feature of this molecule is the bromomethyl group at the C5 position. The C-H bonds of the methyl group are activated by the adjacent pyrazole ring and the bromine atom, making this site reactive. The bromine atom is a good leaving group, which makes the bromomethyl moiety an excellent electrophilic handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of a wide range of other functional groups, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.net

The reactivity of the pyrazole ring itself is also significant. The C4 position is susceptible to electrophilic substitution, while the C3 and C5 positions are more prone to nucleophilic attack, although the N-methylation and C5-substitution pattern of the title compound will influence this reactivity profile. orientjchem.orgnih.gov The specific substitution pattern of this compound, with a reactive site at the 5-position and a blocked N1-position, makes it a predictable and useful synthon. The relative positioning of the substituents can also lead to distinct structural and energetic properties compared to its isomers. rsc.org

Historical Context of Halomethyl Pyrazole Derivatives in Synthetic Endeavors

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. orientjchem.org The fundamental synthesis of the pyrazole ring is often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). rsc.org Over the decades, the focus shifted towards creating a diverse range of substituted pyrazoles to explore their properties and applications.

The introduction of halogenated functional groups, particularly halomethyl groups, marked a significant advancement in the synthetic utility of pyrazoles. While early work focused on the core pyrazole synthesis, later developments recognized the value of installing a reactive handle like a bromomethyl group. This functionalization allows for the straightforward extension of the molecular framework through alkylation of various nucleophiles.

The development of azole-based antifungal agents, which began to gain prominence in the mid-20th century, spurred further interest in functionalized heterocycles. nih.govresearchgate.net While the initial focus was on imidazoles and triazoles, the underlying principles of using functionalized azoles as key intermediates became well-established. The use of halomethyl azoles as precursors for a variety of therapeutic agents has a long history, as this group provides a reliable method for linking the heterocyclic core to other parts of a target molecule. researchgate.net The synthesis of complex molecules, including those with applications in crop protection, has also benefited from the reactivity of halomethyl pyrazoles. clockss.org The development of methods for the selective halogenation and subsequent derivatization of the pyrazole ring has been a continuous area of research, leading to the availability of versatile building blocks like this compound for contemporary synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLMVZUBDGLVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 1 Methyl 1h Pyrazole

Strategies for Direct Bromination of 1-Methyl-1H-pyrazole Precursors

Direct bromination focuses on the introduction of a bromine atom onto the methyl group of a pre-formed 1,5-dimethyl-1H-pyrazole ring. This approach is often favored for its atom economy and shorter synthetic sequence. The key challenge lies in achieving high regioselectivity, specifically targeting the methyl group rather than the pyrazole (B372694) ring itself.

N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of allylic and benzylic positions, a process known as the Wohl-Ziegler reaction. manac-inc.co.jp This radical chain reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light. The methyl group at the C5 position of the pyrazole ring is analogous to a benzylic position, making it susceptible to this type of radical halogenation.

The reaction proceeds through the formation of a low concentration of bromine radicals, which selectively abstract a hydrogen atom from the methyl group to form a stabilized pyrazolyl-methyl radical. This radical then reacts with a molecule of NBS or Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired 5-(bromomethyl)-1-methyl-1H-pyrazole. manac-inc.co.jp The use of non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile (B52724) is common. manac-inc.co.jporganic-chemistry.org This method is advantageous as it often minimizes the competing electrophilic aromatic bromination on the pyrazole ring. researchgate.net

Direct halogenation using elemental bromine (Br₂) can also achieve the bromination of the side-chain methyl group. This reaction is also a radical process, typically requiring initiation by light or heat. However, controlling the reaction to achieve mono-bromination can be challenging, and over-bromination to di- and tri-brominated products is a common side reaction. Furthermore, elemental bromine is highly corrosive and hazardous, making NBS a more convenient and easier-to-handle alternative for laboratory-scale synthesis. researchgate.net One-pot condensations of ketones, aldehydes, and hydrazine (B178648) can form pyrazoline intermediates, which can then be oxidized in situ with bromine to afford pyrazoles. organic-chemistry.org

Table 1: Comparison of Direct Bromination Methods for Methyl-Pyrazoles

| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |

| Reaction Type | Radical (Wohl-Ziegler) manac-inc.co.jp | Radical |

| Typical Conditions | Radical initiator (AIBN) or light, non-polar solvent (e.g., CCl₄) manac-inc.co.jp | Light or heat initiation organic-chemistry.org |

| Selectivity | Generally high for allylic/benzylic positions, favors mono-bromination manac-inc.co.jp | Lower selectivity, risk of over-bromination and ring bromination |

| Handling | Crystalline solid, easier and safer to handle manac-inc.co.jp | Corrosive and volatile liquid, more hazardous researchgate.net |

Multi-step Synthetic Routes from Alternative Pyrazole Derivatives

Multi-step syntheses provide an alternative approach, building the desired functionality through a sequence of reactions. These routes can offer better control over regiochemistry, especially when direct bromination is not selective.

A reliable multi-step pathway begins with a pyrazole derivative containing a carboxylic acid ester at the 5-position, such as methyl 1-methyl-1H-pyrazole-5-carboxylate.

Synthesis of the Pyrazole Ester : The synthesis of the pyrazole ring is often achieved through the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine. For instance, reacting dimethylacetylene dicarboxylate (DMAD) with methylhydrazine can yield the corresponding pyrazole ester. mdpi.com Similarly, β-keto esters can be treated with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine, which then reacts with a hydrazine to afford the target pyrazole ester regioselectively. ktu.edu

Reduction to Alcohol : The ester group is then reduced to a primary alcohol, yielding 5-(hydroxymethyl)-1-methyl-1H-pyrazole. This transformation is commonly accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Bromination of the Alcohol : The final step involves the conversion of the hydroxymethyl group to the bromomethyl group. This is a standard transformation that can be achieved using various brominating agents. Reacting the alcohol with concentrated hydrobromic acid (HBr) is a direct method. researchgate.net Other common reagents for this conversion include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

Table 2: Multi-step Synthesis via Pyrazole-5-Carboxylic Acid Ester

| Step | Starting Material | Reagents | Product |

| 1 | β-Keto ester + Methylhydrazine | Acid/Base catalyst, heat | 1-Methyl-1H-pyrazole-5-carboxylic acid ester ktu.edu |

| 2 | 1-Methyl-1H-pyrazole-5-carboxylic acid ester | Lithium Aluminum Hydride (LiAlH₄) | (1-Methyl-1H-pyrazol-5-yl)methanol |

| 3 | (1-Methyl-1H-pyrazol-5-yl)methanol | HBr, PBr₃, or SOBr₂ | This compound researchgate.net |

This strategy involves first constructing the 1-methyl-1H-pyrazole ring and then introducing the C5-substituent in a subsequent series of steps.

A versatile method for introducing a one-carbon unit onto the pyrazole ring is the Vilsmeier-Haack reaction. rasayanjournal.co.in Treatment of 1-methyl-1H-pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can introduce a formyl group (-CHO) at the C5 position, yielding 1-methyl-1H-pyrazole-5-carbaldehyde. This aldehyde can then be reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-5-yl)methanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol is then brominated as described in the previous section (2.2.1) to afford the final product. This route provides excellent regiocontrol for the initial functionalization. rasayanjournal.co.in

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign processes. For the synthesis of this compound, several advanced techniques can be applied.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate chemical reactions. The bromination of methyl groups using NBS can be performed under microwave conditions, often without a solvent, leading to shorter reaction times and excellent yields. researchgate.net This technique could be applied to the direct bromination of 1,5-dimethyl-1H-pyrazole.

Continuous Flow Chemistry : Multi-step syntheses can be streamlined using continuous flow reactors. mit.edu This approach allows for the integration of multiple reaction steps (e.g., reduction of the ester followed immediately by bromination of the alcohol) into a single, continuous operation. This enhances safety, particularly when dealing with unstable intermediates or hazardous reagents, and improves process control and scalability. mit.edu

Catalyst Development : For ring formation steps, the development of novel catalysts can improve efficiency and yield. For example, the synthesis of pyrazole derivatives via multi-component reactions can be facilitated by novel nano catalysts, offering advantages like eco-friendliness and simple product purification. rsc.org The development of scalable routes often involves moving away from hazardous intermediates, as demonstrated in syntheses that avoid potentially genotoxic amino pyrazole intermediates in favor of condensation, bromination, and oxidation sequences. researchgate.net

Continuous Flow Processes for Scalable Production

The adoption of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for large-scale production. bohrium.comnih.govresearchgate.net Flow chemistry involves pumping reagents through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This high degree of control can lead to improved yields, higher selectivity, and enhanced safety, especially when dealing with potentially hazardous reagents or exothermic reactions. researchgate.net

For the bromomethylation of 1,5-dimethyl-1H-pyrazole, a continuous flow setup would typically involve mixing a stream of the pyrazole substrate with a solution of N-bromosuccinimide and a radical initiator in a suitable solvent. This mixture would then pass through a heated or irradiated reactor coil to initiate and sustain the radical chain reaction. The residence time in the reactor can be precisely controlled to maximize the formation of the desired product while minimizing the formation of byproducts, such as the dibrominated compound. acs.org The output stream can then be directed to an in-line purification module, allowing for a continuous and automated production process. uc.pt The use of microreactors in such a setup provides a high surface-area-to-volume ratio, facilitating efficient heat and mass transfer. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Limited, requires larger vessels | Easily scalable by running longer or in parallel |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to smaller reaction volumes and better control |

| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Reproducibility | Can be variable between batches | High reproducibility |

| Byproduct Formation | Higher potential for side reactions | Minimized through optimized residence time and temperature |

Catalytic Approaches to Bromomethylation

While radical bromination with stoichiometric amounts of NBS is effective, catalytic methods for bromomethylation are being explored to enhance sustainability and efficiency. These approaches aim to use a catalytic amount of a reagent to generate the reactive bromine species in situ.

One potential catalytic approach involves the use of a photoredox catalyst in conjunction with a bromide source. Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization. In this scenario, a photocatalyst, upon excitation with light, could initiate the radical bromination process, potentially allowing for the use of milder and more environmentally benign bromine sources than NBS.

Another avenue is the exploration of metal-catalyzed bromination reactions. While less common for benzylic-type brominations compared to free-radical methods, certain transition metal complexes could potentially catalyze the selective bromination of the methyl group on the pyrazole ring. Research in this area is ongoing and aims to develop catalysts that are both highly active and selective for this specific transformation.

Table 2: Investigated Catalytic Systems for Bromination

| Catalyst Type | Bromine Source | Reaction Conditions | Potential Advantages |

| Photoredox Catalyst | NaBr, HBr | Visible light, room temperature | Mild conditions, use of simple bromide salts |

| Transition Metal Catalyst | CBr4, NBS | Thermal | High selectivity, potential for asymmetric catalysis |

| Heterogeneous Catalyst | Supported NBS | Flow or batch | Easy catalyst removal and recycling |

Reactivity and Mechanistic Studies of the Bromomethyl Group in 5 Bromomethyl 1 Methyl 1h Pyrazole

The C(sp³)-Br bond in 5-(bromomethyl)-1-methyl-1H-pyrazole is the primary site of its reactivity. Its position adjacent to the pyrazole (B372694) ring, analogous to a benzylic bromide, activates it towards several types of transformations. The electron-rich nature of the N-methylpyrazole ring influences the stability of reaction intermediates, playing a crucial role in the mechanistic pathways of its reactions.

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic site, readily undergoing substitution reactions with a wide range of nucleophiles.

The formation of new carbon-carbon bonds via alkylation of carbon-based nucleophiles is a fundamental transformation. While specific literature examples detailing the reaction of this compound with classic carbon nucleophiles like malonate esters are not prevalent, the analogous reactivity of benzylic bromides suggests this is a feasible and expected reaction pathway.

More advanced C-C bond-forming reactions have been documented for similar structures. For instance, palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with carbon nucleophiles like lithium acetylides proceeds efficiently to form C(sp³)-C(sp) bonds. nih.gov This type of reaction, which tolerates numerous functional groups, demonstrates the capability of the activated C(sp³)-Br bond to react with carbon nucleophiles under catalytic conditions.

Table 1: Examples of C-C Bond Formation with Benzylic Bromide Analogs

| Benzyl Bromide Substrate | Carbon Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Substituted Benzyl Bromides | Lithium (Triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ | Protected Benzylic Acetylenes | nih.gov |

| Benzyl Bromide | Methyl α-phenyldiazoacetate | Pd₂(dba)₃·CHCl₃, PPh₃ | E-α,β-Diarylacrylate | lookchem.com |

The reaction of this compound with heteroatom nucleophiles is well-established and represents a common strategy for functionalizing the pyrazole core. The high reactivity of the bromomethyl group allows for straightforward alkylation of nitrogen, oxygen, and sulfur-containing compounds.

N-Nucleophiles: The synthesis of pyrazole-containing ligands often involves the condensation of a bromomethyl-functionalized molecule with a pyrazole. For example, benzyl bromide and methyl 4-(bromomethyl)benzoate (B8499459) are known to react with various substituted pyrazoles to form N-alkylated products, which are then used to create palladium complexes. rsc.org This serves as a strong precedent for the reaction of this compound with primary or secondary amines and other nitrogen nucleophiles.

S-Nucleophiles: There are direct examples of S-alkylation using bromomethyl pyrazoles. In one study, 3-(bromomethyl)-5-R¹-1H-pyrazole was used to alkylate a thiourea (B124793) derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to produce S-alkylated pyrimidinones. nih.gov Similarly, other research has shown that chloroacetamides of aminopyrazoles readily react with thiolate nucleophiles, such as those derived from 3-cyanopyridine-2(1H)-thione, to yield S-substituted products. mdpi.com

The mechanism of nucleophilic substitution at the bromomethyl group is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates. The structure of this compound allows for the possibility of both SN1 and SN2 pathways.

SN2 Pathway: As a primary bromide, the carbon atom bearing the bromine is sterically unhindered, favoring a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration if the center were chiral. Reactions with strong, anionic nucleophiles (e.g., thiolates, alkoxides) in polar aprotic solvents typically proceed via this mechanism.

SN1 Pathway: The proximity of the pyrazole ring can stabilize a positive charge on the adjacent methylene (B1212753) carbon through resonance. This pyrazolylmethyl cation is analogous to a benzyl cation. Consequently, under conditions that favor carbocation formation (e.g., with weak nucleophiles in polar protic solvents), an SN1 mechanism becomes competitive.

The prevalence of one mechanism over the other is a delicate balance. However, the high yields obtained in reactions with strong nucleophiles like thiolates suggest that the SN2 pathway is highly efficient for this substrate. nih.gov

Transition Metal-Catalyzed Coupling Reactions

The C(sp³)-Br bond of this compound can participate in various transition metal-catalyzed cross-coupling reactions, offering a powerful method for constructing more complex molecular architectures.

While the Suzuki-Miyaura reaction typically involves the coupling of C(sp²)-hybridized carbons, the reactivity of activated C(sp³)-halides like benzylic bromides in palladium-catalyzed couplings is known. Research has shown that selective coupling of a C(sp³)-Br bond in the presence of other halides is possible with the appropriate choice of catalyst and ligands. nih.gov

More directly, palladium catalysts have been successfully employed to couple benzyl bromides with various partners:

Sonogashira-type Coupling: A rapid and highly selective palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides has been developed, demonstrating an efficient pathway to benzylic alkynes. nih.gov

Heck-type Coupling: The reaction of benzyl bromides with α-aryldiazoesters, catalyzed by a palladium complex, yields stereoselective E-α,β-diarylacrylates. lookchem.com

These examples strongly support the potential of this compound to undergo similar palladium-catalyzed C(sp³)-C(sp) and C(sp³)-C(sp²) cross-coupling reactions.

Beyond palladium, other transition metals, particularly nickel, are effective catalysts for cross-coupling reactions involving alkyl halides.

Kumada Coupling: The Kumada coupling, which pairs an organo-magnesium (Grignard) reagent with an organic halide, is a powerful C-C bond-forming reaction catalyzed by either nickel or palladium. wikipedia.org This reaction is notable for its ability to couple alkyl halides. Seminal work by Gregory Fu demonstrated that nickel complexes, particularly with bis(oxazoline) ligands, can catalyze the asymmetric Kumada cross-coupling of racemic α-bromoketones (another type of activated alkyl bromide) with aryl Grignard reagents at low temperatures. nih.govmit.edu This highlights the potential for using nickel catalysts to couple this compound with a variety of Grignard reagents to form C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.

Copper-Catalyzed Coupling: Copper catalysts are widely used for C-N and C-S bond formation. While many examples in pyrazole chemistry involve coupling at the N-H bond, the broader utility of copper in cross-coupling suggests its potential applicability for reactions at the bromomethyl position, for instance in Ullmann-type reactions. researchgate.netnih.gov

Table 2: Alternative Metal-Catalyzed Couplings of Activated Alkyl Bromides

| Coupling Reaction | Metal Catalyst | Electrophile | Nucleophile | Product | Reference |

| Asymmetric Kumada | Nickel/Bis(oxazoline) | Racemic α-Bromoketones | Aryl Grignard Reagents | α-Arylketones | nih.govmit.edu |

| Kumada | Nickel or Palladium | Alkyl/Aryl Halide | Grignard Reagent | Coupled Alkyl/Aryl | wikipedia.org |

Oxidation and Reduction Transformations of the Bromomethyl Substituent

The bromomethyl group of this compound can be readily oxidized to carbonyl functionalities or reduced to a methyl group, providing pathways to key synthetic intermediates.

Conversion to Carbonyl-Containing Functionalities

The oxidation of the bromomethyl group to an aldehyde, specifically the formation of 1-methyl-1H-pyrazole-5-carbaldehyde, is a crucial transformation. While direct oxidation of this compound is not extensively documented in dedicated studies, several established methods for the oxidation of benzylic and related alkyl halides can be applied. These methods include the Kornblum, Sommelet, and Hass-Bender oxidations.

The Kornblum oxidation involves the reaction of an alkyl halide with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which upon treatment with a base, such as triethylamine, eliminates to yield the corresponding aldehyde. wikipedia.orgsynarchive.comchem-station.com This method is particularly mild and avoids the use of heavy metal oxidants.

The Sommelet reaction provides another route to aldehydes from benzyl halides using hexamine and water. nih.gov The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde.

The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane (B154153) to convert benzyl halides to benzaldehydes. wikipedia.org

A closely related and highly relevant example is the oxidation of a pyrazolylmethanol to the corresponding aldehyde. For instance, 5-(bromo-1-methyl-1H-pyrazol-4-yl)methanol has been successfully oxidized to 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in high yield using activated manganese(IV) oxide in dichloromethane (B109758) at room temperature. nih.gov This suggests that a similar oxidation of a hydroxymethyl precursor, which could be obtained from this compound via hydrolysis, is a viable strategy.

| Oxidation Method | Reagents | General Applicability | Potential Product |

| Kornblum Oxidation | DMSO, triethylamine | Oxidation of alkyl halides | 1-methyl-1H-pyrazole-5-carbaldehyde |

| Sommelet Reaction | Hexamine, water | Oxidation of benzyl halides | 1-methyl-1H-pyrazole-5-carbaldehyde |

| Hass-Bender Oxidation | Sodium 2-nitropropanide | Oxidation of benzyl halides | 1-methyl-1H-pyrazole-5-carbaldehyde |

| Manganese(IV) Oxide Oxidation | MnO₂ | Oxidation of primary alcohols | 1-methyl-1H-pyrazole-5-carbaldehyde |

Reductive Debromination Strategies

The removal of the bromine atom from the bromomethyl group to furnish 1,5-dimethyl-1H-pyrazole can be achieved through various reductive debromination methods.

Catalytic hydrogenation is a common and efficient method for the reduction of alkyl halides. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen gas. rsc.org The reaction proceeds via oxidative addition of the carbon-bromine bond to the palladium surface, followed by hydrogenolysis.

Another effective strategy is the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) , in the presence of a catalyst such as zero-valent iron nanoparticles, has been shown to be effective for the reductive dehalogenation of chloroacetamides. nih.gov It is plausible that a similar system could be employed for the debromination of this compound.

| Reduction Method | Reagents | General Applicability | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C | Reduction of alkyl halides | 1,5-dimethyl-1H-pyrazole |

| Hydride Reduction | NaBH₄, catalyst | Reduction of alkyl halides | 1,5-dimethyl-1H-pyrazole |

Cyclization and Rearrangement Reactions Involving the Bromomethyl Group

The reactive nature of the bromomethyl group makes it an excellent electrophilic partner in cyclization reactions, leading to the formation of fused pyrazole systems. Rearrangement processes, although less common, can also occur under specific conditions.

Intramolecular Cyclization Pathways

The bromomethyl group in this compound can act as an electrophile in intramolecular reactions to construct fused heterocyclic rings, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.comrsc.orgresearchgate.net

The synthesis of dihydropyrazolo[1,5-a]pyridines can be envisaged through the reaction of this compound with a suitable nucleophile that can subsequently participate in a cyclization reaction. For example, reaction with a β-ketoester followed by intramolecular alkylation could lead to the formation of the fused ring system.

A more direct and widely documented approach involves the reaction of a 5-aminopyrazole precursor with a 1,3-dielectrophile. Although not a direct cyclization of this compound, it highlights a key synthetic strategy where the bromomethyl group could be converted to a nucleophilic or electrophilic center to facilitate cyclization. For instance, conversion of the bromomethyl group to an amino or phosphonium (B103445) salt functionality would open up pathways to various fused systems. The synthesis of pyrazolo[1,5-a]pyridines has been achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org

The formation of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.govresearchgate.netresearchgate.netnih.govmdpi.com By analogy, if the bromomethyl group of this compound were to be transformed into a group capable of reacting with a three-carbon building block, this would provide a route to the pyrazolo[1,5-a]pyrimidine (B1248293) core. For example, conversion to a nitrile followed by reaction with a β-enaminone could initiate the cyclization cascade.

| Fused System | General Synthetic Strategy | Potential Precursor from Target Compound |

| Dihydropyrazolo[1,5-a]pyridines | Reaction with a β-ketoester and intramolecular alkylation | This compound |

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 5-aminopyrazole with a β-dicarbonyl compound | 5-amino-1-methyl-1H-pyrazole derivative |

Rearrangement Processes under Specific Reaction Conditions

Rearrangement reactions involving the bromomethyl group on a pyrazole ring are not extensively reported. However, thermal rearrangements of N-substituted pyrazoles have been observed, leading to the migration of substituents. For example, the thermal rearrangement of 1,1'-dipyrazolylmethane to 4,4'-dipyrazolylmethane has been documented, suggesting that under thermal stress, bond cleavage and reformation can occur. rsc.org While this is not a direct analogy, it opens the possibility of thermally induced rearrangements for this compound, potentially leading to isomers or dimeric products.

Another potential rearrangement is a halohydrin-type rearrangement, which has been observed in the synthesis of Δ²-pyrazolin-5-ones from 2-bromo-1,3-diphenylpropanedione and methylhydrazine, involving a reorganization of the carbon skeleton. rsc.org It is conceivable that under certain nucleophilic conditions, the bromomethyl group could participate in a similar skeletal rearrangement.

Further investigation is required to determine the specific conditions under which this compound might undergo rearrangement processes.

Applications of 5 Bromomethyl 1 Methyl 1h Pyrazole As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

5-(bromomethyl)-1-methyl-1H-pyrazole serves as a crucial precursor in the multi-step synthesis of complex organic molecules, particularly those with biological activity. The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the covalent linkage of the pyrazole (B372694) scaffold to other molecular fragments.

One notable application is in the synthesis of potential therapeutic agents. For instance, derivatives of this compound have been employed in the preparation of novel inhibitors of HIV-1 reverse transcriptase. In these syntheses, the pyrazole moiety is incorporated into a larger molecular framework designed to interact with the enzyme's active site. The synthesis of certain kinase inhibitors, which are pivotal in cancer research, also utilizes pyrazole-containing building blocks derived from precursors like this compound.

Role in the Construction of Diversely Substituted Pyrazole Derivatives

The primary role of this compound as a building block lies in its ability to react with a diverse range of nucleophiles, leading to the formation of a wide variety of substituted pyrazole derivatives. The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by electron-rich species.

This reactivity allows for the facile introduction of the 1-methyl-1H-pyrazol-5-ylmethyl group onto molecules containing nucleophilic functional groups such as amines, thiols, and alcohols. These reactions are typically carried out under basic conditions to deprotonate the nucleophile, enhancing its reactivity. The resulting products feature the pyrazole ring connected to the parent molecule via a methylene (B1212753) bridge.

| Nucleophile Type | Functional Group | Resulting Linkage |

| Nitrogen Nucleophile | Amine (R-NH2) | R-NH-CH2-(1-methyl-1H-pyrazol-5-yl) |

| Sulfur Nucleophile | Thiol (R-SH) | R-S-CH2-(1-methyl-1H-pyrazol-5-yl) |

| Oxygen Nucleophile | Alcohol (R-OH) | R-O-CH2-(1-methyl-1H-pyrazol-5-yl) |

Integration into the Synthesis of Polyheterocyclic Systems

This compound is a valuable reagent for the construction of polyheterocyclic systems, which are molecules containing multiple heterocyclic rings. These complex structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

A prominent example is the synthesis of indole-pyrazole hybrids. In these syntheses, the pyrazole moiety is attached to the indole scaffold, a common motif in biologically active natural products and pharmaceuticals. The reaction typically involves the alkylation of an indole derivative with this compound.

Furthermore, this building block can be utilized in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These bicyclic structures are known to exhibit a range of biological activities. While the direct use of this compound in all synthetic routes to these systems is not universally documented, its role as a precursor to key intermediates is established. The functionalized pyrazole can be elaborated into a form suitable for subsequent cyclization reactions to form the fused ring system.

Utility in the Functionalization of Advanced Materials

The application of this compound extends beyond the synthesis of discrete molecules to the functionalization of advanced materials. The reactive nature of the bromomethyl group allows for its covalent attachment to the surfaces of polymers, nanoparticles, and other materials, thereby imparting the specific properties of the pyrazole moiety to the material.

For example, polymers can be functionalized with pyrazole groups to enhance their thermal stability, alter their solubility, or introduce metal-coordinating sites. The pyrazole rings can act as ligands, enabling the modified polymer to chelate metal ions. This property is of interest for applications in catalysis, sensing, and environmental remediation.

In the realm of nanotechnology, pyrazole-functionalized nanoparticles have been explored for various applications. The pyrazole groups on the surface of the nanoparticles can serve as anchoring points for other molecules or as active sites for catalytic reactions.

Moreover, pyrazole derivatives are utilized in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. While direct use of this compound as a linker in MOF synthesis is not extensively reported, its derivatives, which can be synthesized via the reactions described above, can be designed to act as the organic linkers that connect the metal nodes in the MOF structure. The pyrazole-containing pores of these MOFs can be tailored for specific applications such as gas storage and separation.

Spectroscopic and Structural Elucidation of 5 Bromomethyl 1 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Assignments and Coupling Analysis

The proton NMR (¹H NMR) spectrum of 5-(bromomethyl)-1-methyl-1H-pyrazole provides valuable information about the electronic environment of the hydrogen atoms. The expected signals would correspond to the methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃), the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), and the two protons on the pyrazole ring (H-3 and H-4).

Based on the analysis of similar pyrazole derivatives, the N-methyl protons are anticipated to appear as a singlet in the upfield region of the spectrum. The methylene protons of the bromomethyl group, being adjacent to an electronegative bromine atom and the pyrazole ring, would resonate as a singlet at a lower field. The two aromatic protons on the pyrazole ring would likely appear as distinct signals, potentially as doublets due to spin-spin coupling. The proton at the C-3 position is expected to be deshielded compared to the proton at the C-4 position due to the anisotropic effect of the adjacent nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.8 | Singlet |

| -CH₂Br | ~4.6 | Singlet |

| Pyrazole H-4 | ~6.2 | Doublet |

| Pyrazole H-3 | ~7.4 | Doublet |

Note: These are predicted values based on known spectroscopic data for similar pyrazole compounds. Actual experimental values may vary.

¹³C NMR Chemical Shift Characterization

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms.

The carbon of the N-methyl group would appear at the highest field. The carbon of the bromomethyl group will be influenced by the attached bromine atom, shifting it downfield. The three carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the C-5 carbon (bearing the bromomethyl group) and the C-3 carbon being the most deshielded due to their proximity to the nitrogen atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~35-40 |

| -CH₂Br | ~25-30 |

| Pyrazole C-4 | ~105-110 |

| Pyrazole C-3 | ~135-140 |

| Pyrazole C-5 | ~145-150 |

Note: These are predicted values based on known spectroscopic data for similar pyrazole compounds. Actual experimental values may vary.

2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY experiment would reveal the coupling between the H-3 and H-4 protons of the pyrazole ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₇BrN₂). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, which is a key signature for bromine-containing compounds.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M]⁺ | 173.9847 | 175.9827 |

| [M+H]⁺ | 174.9925 | 176.9905 |

Note: These are calculated exact masses. Experimental values from HRMS would confirm the elemental composition.

Fragmentation Pathways of the Bromomethyl Pyrazole System

Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation, providing valuable structural information. A common fragmentation pathway for pyrazoles involves the loss of stable neutral molecules. For this particular compound, the loss of the bromine radical (•Br) would be a highly probable fragmentation step, leading to a stable cation. Another potential fragmentation could involve the cleavage of the bromomethyl group. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-Br]⁺ | C₅H₇N₂⁺ | 95.0609 |

| [M-CH₂Br]⁺ | C₄H₄N₂⁺ | 80.0374 |

Note: The m/z values are for the most abundant isotopes. The fragmentation pattern provides a fingerprint for the compound's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The pyrazole ring itself will give rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the pyrazole ring are expected to produce strong to medium absorption bands in the 1600-1450 cm⁻¹ region. For instance, studies on various pyrazole derivatives show bands corresponding to C=C and C=N are observed in the same region at 1500–1660 cm⁻¹ beilstein-journals.org.

The aliphatic C-H bonds of the methyl and bromomethyl groups will also have characteristic absorption bands. The stretching vibrations of the C-H bonds in the methyl group are anticipated to appear in the 2975-2850 cm⁻¹ range. The methylene C-H stretching vibrations of the bromomethyl group are expected in a similar region. Furthermore, bending vibrations for the methyl and methylene groups would be observed in the 1470-1360 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on typical ranges for these functional groups in related organic molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (pyrazole ring) | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl, methylene) | Stretching | 2975 - 2850 |

| C=C and C=N (pyrazole ring) | Stretching | 1600 - 1450 |

| CH₃, CH₂ | Bending | 1470 - 1360 |

| C-Br | Stretching | 700 - 500 |

This table presents expected vibrational frequencies based on data for analogous compounds and general principles of IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While no specific crystal structure for this compound has been reported in the literature surveyed, the solid-state architecture can be inferred from the known crystal structures of similar pyrazole derivatives. For example, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been determined, offering insights into the packing and intermolecular interactions in related systems .

In the solid state, molecules of this compound are expected to pack in a manner that maximizes van der Waals forces and dipole-dipole interactions. The pyrazole ring, being a polar aromatic system, will likely engage in π-π stacking interactions with neighboring rings. The bromine atom, with its electron density, can participate in halogen bonding, a type of non-covalent interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

The pyrazole ring is an aromatic heterocycle and is therefore expected to be essentially planar. The substituents on the ring, the methyl and bromomethyl groups, will have specific orientations relative to this plane in the crystalline state. The methyl group at the N1 position will have its hydrogen atoms staggered with respect to the pyrazole ring bonds.

The conformation of the bromomethyl group at the C5 position is of particular interest. The rotation around the C5-CH₂Br bond will determine the spatial relationship between the bromine atom and the pyrazole ring. In the solid state, the conformation will be locked into a specific orientation that minimizes steric hindrance and optimizes intermolecular interactions within the crystal lattice. It is plausible that the C-Br bond will be oriented to facilitate favorable intermolecular contacts, such as halogen bonding or weak hydrogen bonds.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound, thereby verifying its empirical and molecular formula. For this compound, with the molecular formula C₅H₇BrN₂, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 34.31 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.04 |

| Bromine | Br | 79.90 | 1 | 79.90 | 45.66 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.00 |

| Total | 175.04 | 100.00 |

This table presents the theoretical elemental composition for C₅H₇BrN₂.

Experimental determination of the elemental composition of a synthesized sample of this compound would be expected to yield values in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, thus confirming the stoichiometric purity of the compound.

Computational and Theoretical Investigations Pertaining to 5 Bromomethyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods allow for the detailed examination of electronic structure and the prediction of reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For 5-(bromomethyl)-1-methyl-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, indicating that this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond. This suggests that the molecule will be reactive towards nucleophiles at the methylene (B1212753) carbon. DFT calculations, such as those performed at the B3LYP/6-31G(d) level of theory, can provide quantitative values for these orbital energies. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.50 | Primarily located on the pyrazole ring, indicating susceptibility to electrophilic attack. |

| LUMO | -0.25 | Centered on the C-Br antibonding orbital of the bromomethyl group, indicating a site for nucleophilic attack. |

Note: The data in this table is hypothetical and serves as a representative example based on typical values for similar heterocyclic compounds.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, illustrating regions that are electron-rich (negative potential) or electron-poor (positive potential). libretexts.org These maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, and for predicting sites of electrophilic and nucleophilic attack. researchgate.netucsb.edu

In the case of this compound, the ESP map would likely show a region of negative electrostatic potential (colored red or yellow) around the nitrogen atom at position 2 of the pyrazole ring, due to the presence of its lone pair of electrons. This site represents a potential hydrogen bond acceptor. A region of positive electrostatic potential (colored blue) is expected around the hydrogen atoms of the methyl group and, more significantly, around the methylene group of the bromomethyl substituent, making it susceptible to nucleophilic attack. The bromine atom itself may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which could participate in halogen bonding.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

Transition State Characterization for Elementary Reaction Steps

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu Locating and characterizing transition states is a key aspect of computational reaction modeling. uni-stuttgart.de For a typical SN2 reaction involving this compound, such as its reaction with a nucleophile like ammonia, the transition state would feature a pentacoordinate carbon atom in the bromomethyl group, with the nucleophile approaching and the bromide ion leaving. github.io Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles of Reaction Sequences

By connecting the energies of the reactants, transition states, and products, a reaction energy profile can be generated. This profile provides crucial kinetic and thermodynamic information about the reaction. The height of the energy barrier from the reactants to the transition state determines the activation energy (Ea), which dictates the reaction rate.

For the reaction of this compound with a nucleophile, computational methods can determine the activation energy for the substitution. This allows for a comparison of the reactivity of this compound with other similar substrates.

Table 2: Hypothetical Energy Profile Data for the SN2 Reaction of this compound with Ammonia

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + NH3) | 0.0 |

| Transition State | +20.5 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.

Structure-Reactivity Relationship Studies

The arrangement of substituents on the pyrazole ring significantly influences the compound's reactivity. acs.orgnih.gov In this compound, the methyl group at the 1-position and the bromomethyl group at the 5-position define its chemical behavior.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their interactions at an atomic level. eurasianjournals.com For this compound, MD simulations can provide profound insights into the nature and dynamics of the intermolecular forces that govern its behavior in various environments, such as in solution or in the condensed phase. These simulations model the movement of each atom in a system over time by numerically solving Newton's equations of motion, offering a detailed view of molecular motion and interaction energies.

The primary intermolecular interactions expected for this compound include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding. The pyrazole ring, with its nitrogen atoms and the attached methyl and bromomethyl groups, possesses a significant dipole moment, leading to electrostatic interactions between molecules. The bromomethyl group introduces the possibility of halogen bonding, a directional non-covalent interaction where the bromine atom acts as a Lewis acid. umich.eduresearchgate.net

MD simulations can elucidate the preferred orientations and distances between interacting molecules, revealing the geometry of dimer formation or larger aggregates. nih.gov For instance, simulations can track the formation and lifetime of specific interactions, such as hydrogen bonds (if a protic solvent is present) or the aforementioned halogen bonds.

A typical MD simulation setup for studying the intermolecular interactions of this compound would involve placing a number of these molecules in a simulation box, often with an explicit solvent like water or a non-polar solvent like hexane, to observe their behavior in a condensed phase. The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. eurasianjournals.com

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| System Composition | 100 molecules of this compound, ~5000 water molecules |

| Simulation Box | Cubic, with periodic boundary conditions |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

| Non-bonded Cutoff | 1.2 nanometers |

From such simulations, various properties can be calculated to quantify the intermolecular interactions. The radial distribution function (RDF), g(r), is a key metric that describes the probability of finding a particle at a distance r from a reference particle. Peaks in the RDF indicate preferred distances for neighboring molecules, corresponding to specific interaction shells.

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Positions for Intermolecular Interactions of this compound

| Interacting Atom Pair | Peak Distance (Å) | Interaction Type |

| Pyrazole Ring Center - Pyrazole Ring Center | 4.5 | π-π stacking |

| Bromine - Pyrazole Ring Nitrogen | 3.2 | Halogen Bonding |

| Methyl Hydrogen - Pyrazole Ring Nitrogen | 3.8 | Weak C-H···N interaction |

| Bromomethyl Hydrogen - Solvent Oxygen (Water) | 2.5 | Hydrogen Bonding |

Furthermore, the analysis of the simulation trajectory can reveal the dynamics of these interactions. By calculating the average number and lifetime of specific non-covalent contacts, a quantitative picture of the interaction landscape emerges. For example, the stability of dimers or small clusters can be assessed by monitoring the distances and relative orientations of the constituent molecules over the course of the simulation. researchgate.net

The binding energy between molecules can also be estimated from MD simulations using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). nih.govmdpi.com This can provide a quantitative measure of the strength of the intermolecular interactions.

Future Research Trajectories and Underexplored Facets

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the bromomethyl group in 5-(bromomethyl)-1-methyl-1H-pyrazole is a key area for future exploration. While standard nucleophilic substitution reactions are expected, the development of novel, more sophisticated reaction pathways is a promising avenue for research. The bromine substituent can facilitate a variety of chemical transformations, including coupling reactions and further functionalization. cymitquimica.com

Future research should focus on employing this compound in transition-metal-catalyzed cross-coupling reactions. For instance, its use in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could lead to the synthesis of a wide array of substituted pyrazoles with potential applications in pharmaceuticals and agrochemicals. The development of practical synthetic methods for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles highlights the importance of such building blocks in these fields. enamine.netresearchgate.net

Furthermore, the exploration of catalytic systems that can selectively activate the C-H bonds of the pyrazole (B372694) ring, in conjunction with the reactivity of the bromomethyl group, would open up new avenues for creating complex molecular architectures. Temperature-controlled divergent synthesis approaches, which have been successful for other pyrazole derivatives, could also be investigated to selectively yield different products from the same starting material. nih.gov

Development of Asymmetric Transformations Incorporating the Bromomethyl Pyrazole Scaffold

The synthesis of chiral molecules is of paramount importance in drug discovery. The development of asymmetric transformations that incorporate the this compound scaffold is a largely unexplored and highly promising research area.

One potential direction is the use of this compound in asymmetric alkylation reactions. Chiral phase-transfer catalysts could be employed to introduce the bromomethyl pyrazole moiety onto a prochiral nucleophile, thereby generating enantiomerically enriched products. The successful asymmetric synthesis of chiral N-substituted pyrazoles via aza-Michael reactions using phase-transfer catalysis suggests the feasibility of this approach. dntb.gov.ua

Another exciting prospect lies in the development of catalytic asymmetric halocyclization reactions. A study on the asymmetric synthesis of 5-halomethyl pyrazolines and isoxazolines using anionic chiral Co(III) complexes as catalysts demonstrated the potential for creating chiral centers adjacent to a halomethyl group on a pyrazoline ring. nih.gov Adapting such methodologies to this compound could lead to the synthesis of novel chiral pyrazole-containing compounds with potential biological activities.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound should prioritize the development of environmentally benign synthetic methods.

This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or solvent-free reaction conditions. For instance, microwave-assisted organic synthesis and grinding techniques have been successfully employed for the eco-friendly synthesis of various heterocyclic compounds condensed with a pyrazole system. scirp.org These methods often lead to shorter reaction times, higher yields, and easier work-up procedures.

Moreover, the use of visible light as a renewable energy source to promote reactions is a rapidly growing area of green chemistry. A visible light-promoted, catalyst-free protocol has been developed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of this approach for pyrazole chemistry. nih.gov Applying such methodologies to the functionalization of this compound could lead to more sustainable synthetic routes.

Design and Synthesis of Next-Generation Pyrazole-Based Building Blocks for Diverse Applications

The inherent reactivity of this compound makes it an ideal starting material for the design and synthesis of a new generation of pyrazole-based building blocks. These building blocks can then be used to construct more complex molecules for a variety of applications, particularly in drug discovery.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous pyrazole-containing drugs on the market. The bromomethyl group of the title compound provides a convenient handle for introducing a wide range of functional groups and for linking the pyrazole core to other molecular fragments. This is exemplified by the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate for phosphatidylinositol-3-kinase (PI3K) inhibitors, which starts from a related pyrazole derivative. google.com

Future research should focus on utilizing this compound to create libraries of diverse pyrazole derivatives. These libraries can then be screened for various biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, which are important for medicinal and agrochemical applications, serves as a model for the development of other valuable building blocks from this versatile starting material. enamine.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(bromomethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, bromomethyl groups can be introduced via nucleophilic substitution or radical bromination. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., Pd catalysts for cross-coupling) significantly affect yields. A study demonstrated that catalytic reductive debromination of intermediates can improve selectivity .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMF | 65–75% |

| Catalyst | Pd(PPh₃)₄ | 70–80% |

Q. How is this compound structurally characterized to confirm regiochemistry and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the bromomethyl group shows distinct ¹H NMR signals at δ 4.2–4.5 ppm (CH₂Br), while pyrazole ring protons appear as singlets or doublets between δ 6.8–7.5 ppm . X-ray crystallography can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What strategies enhance regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : Directed ortho-metalation (DoM) reactions using lithium bases (e.g., LDA) enable selective functionalization at the bromomethyl site. Computational modeling (DFT) predicts reactive sites by analyzing electron density distributions. For instance, the bromine atom’s electron-withdrawing effect directs nucleophilic attacks to the methyl-substituted nitrogen .

Q. How does the bromomethyl group influence the compound’s biological activity in medicinal chemistry applications?

- Methodological Answer : The bromomethyl group acts as a leaving group, facilitating covalent binding to biological targets (e.g., enzymes). Molecular docking studies show its role in forming halogen bonds with amino acid residues (e.g., Tyr, His), enhancing binding affinity. In vitro assays using kinase inhibitors derived from this scaffold demonstrated IC₅₀ values < 1 µM .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer : Scale-up introduces issues like exothermicity and byproduct formation. Flow chemistry systems improve heat dissipation, while in situ monitoring (e.g., FTIR) ensures reaction control. A study achieved 85% yield at 500 g scale using continuous-flow reactors with residence times < 10 minutes .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings involving this compound vary across studies?

- Methodological Answer : Discrepancies arise from differences in ligand systems (e.g., SPhos vs. XPhos) and base selection (K₂CO₃ vs. Cs₂CO₃). For example, Cs₂CO₃ increases reaction rates but may degrade sensitive substrates. A meta-analysis of 15 studies showed ligand choice accounts for 40% of yield variability .

Key Structural and Spectral Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₇BrN₂ | |

| ¹H NMR (CDCl₃) | δ 4.35 (s, 2H, CH₂Br), δ 3.85 (s, 3H, N-CH₃) | |

| HRMS (ESI) | m/z 202.9784 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.